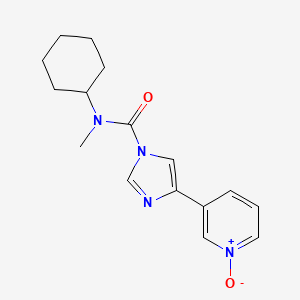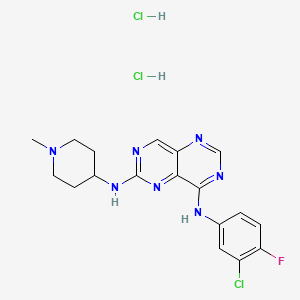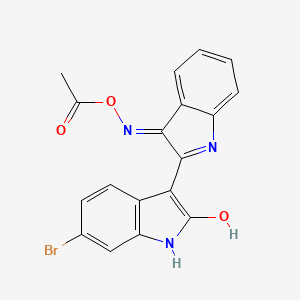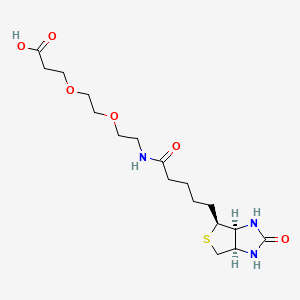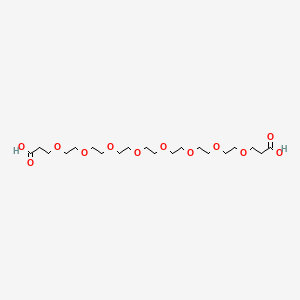
Bis-PEG8-ácido
Descripción general
Descripción
Bis-PEG8-acid is a PEG derivative containing two terminal carboxylic acid groups . It is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .
Synthesis Analysis
The terminal carboxylic acids of Bis-PEG8-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bis-PEG8-acid is C20H38O12 . It has a molecular weight of 470.5 g/mol .Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG8-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
Bis-PEG8-acid is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media .Aplicaciones Científicas De Investigación
Conjugación de Proteínas
El Bis-PEG8-ácido puede usarse como un enlazador para la conjugación de proteínas {svg_1}. El grupo sulfona del this compound puede conjugarse con grupos tiol de proteínas {svg_2}. Esto es particularmente útil en el desarrollo de sistemas de administración de fármacos dirigidos y en la creación de terapias basadas en proteínas {svg_3}.
Formación de Enlaces Amida Estables
El ácido carboxílico terminal del this compound puede reaccionar con aminas primarias en presencia de activadores como EDC y HATU para formar enlaces amida estables {svg_4}. Esta propiedad se explota a menudo en reacciones de bioconjugación, donde se utiliza para unir dos moléculas {svg_5}.
Aumento de la Solubilidad en Agua
La cadena de PEG hidrófila del this compound aumenta la solubilidad en agua del compuesto en medios acuosos {svg_6}. Esto lo convierte en una excelente opción para aplicaciones que requieren una mayor solubilidad, como en la formulación de ciertos productos farmacéuticos {svg_7}.
PEGilación de Proteínas
El this compound puede usarse en la PEGilación de proteínas {svg_8}. La PEGilación es un proceso que implica la unión de polietilenglicol (PEG) a proteínas, lo que puede mejorar la estabilidad y la solubilidad de las proteínas {svg_9}.
Entrecruzamiento
El this compound puede usarse como un entrecruzador {svg_10}. Los grupos éster de N-hidroxisuccinimida (NHS) en cada extremo del espaciador de PEG reaccionan de forma específica y eficiente con los grupos amino de lisina y N-terminal a pH 7-9 para formar entrecruzamientos estables {svg_11}.
Síntesis de Hidrogel Termosensible
El this compound puede usarse en la síntesis de hidrogel termosensible {svg_12}. Estos hidrogeles tienen aplicaciones en la administración de fármacos y la ingeniería de tejidos {svg_13}.
Mecanismo De Acción
Target of Action
Bis-PEG8-acid is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of Bis-PEG8-acid are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
Bis-PEG8-acid acts as a bridge between the E3 ubiquitin ligase ligand and the target protein ligand in PROTACs . It enables the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein . In ADCs, Bis-PEG8-acid links the antibody to the cytotoxic drug, allowing the drug to be specifically delivered to cells expressing the target antigen .
Biochemical Pathways
The biochemical pathways affected by Bis-PEG8-acid are primarily related to protein degradation and targeted drug delivery . In the case of PROTACs, the ubiquitin-proteasome system is exploited to selectively degrade target proteins . For ADCs, the compound enables the specific delivery of cytotoxic drugs to target cells .
Pharmacokinetics
The ADME properties of Bis-PEG8-acid are largely dependent on the specific PROTAC or ADC it is part of . As a peg-based linker, bis-peg8-acid is expected to enhance the solubility and potentially the bioavailability of the compounds it is incorporated into .
Result of Action
The molecular and cellular effects of Bis-PEG8-acid’s action are the degradation of specific target proteins in the case of PROTACs, and the targeted delivery of cytotoxic drugs in the case of ADCs . These actions can lead to various downstream effects, such as the inhibition of cancer cell growth or the modulation of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of Bis-PEG8-acid are influenced by various environmental factors. These include the presence of the target protein and E3 ubiquitin ligase (for PROTACs), the expression level of the target antigen (for ADCs), and the physiological conditions of the cellular environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O12/c21-19(22)1-3-25-5-7-27-9-11-29-13-15-31-17-18-32-16-14-30-12-10-28-8-6-26-4-2-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTAMFHIULAGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



